molecular formula C14H10INO2 B13151321 (4-Benzoylphenyl)carbamic iodide

(4-Benzoylphenyl)carbamic iodide

Cat. No.: B13151321
M. Wt: 351.14 g/mol
InChI Key: NBCUKIQQKMKQGO-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)carbamic iodide is an organic compound with the molecular formula C14H10INO2 It is a derivative of carbamic acid and features a benzoyl group attached to the phenyl ring, with an iodide ion as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)carbamic iodide typically involves the reaction of 4-benzoylphenyl isocyanate with an appropriate iodide source. One common method is the reaction of 4-benzoylphenyl isocyanate with potassium iodide in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)carbamic iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted carbamates and iodide derivatives.

    Oxidation Reactions: Carboxylic acids and ketones.

    Reduction Reactions: Alcohols and amines.

Scientific Research Applications

(4-Benzoylphenyl)carbamic iodide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)carbamic iodide involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodide ion may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzoylphenyl)carbamic chloride
  • (4-Benzoylphenyl)carbamic bromide
  • (4-Benzoylphenyl)carbamic fluoride

Comparison

Compared to its halide analogs, (4-Benzoylphenyl)carbamic iodide is unique due to the larger atomic radius and lower electronegativity of the iodide ion. This results in different reactivity and binding properties, making it a valuable compound for specific applications where other halides may not be as effective .

Properties

Molecular Formula

C14H10INO2

Molecular Weight

351.14 g/mol

IUPAC Name

N-(4-benzoylphenyl)carbamoyl iodide

InChI

InChI=1S/C14H10INO2/c15-14(18)16-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18)

InChI Key

NBCUKIQQKMKQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)I

Origin of Product

United States

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